![molecular formula C19H11ClO4S B2384690 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one CAS No. 861353-00-6](/img/structure/B2384690.png)
2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 3H-benzo[f]chromen chalcone derivatives, has been reported. These were obtained from 2-hydroxy-1-naphthaldehyde as the starting material . Another synthesis method involves a one-pot three-component reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as the catalyst .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Potential
Research has demonstrated that chromen-3-one derivatives exhibit significant antibacterial and antiviral activities. A study synthesized novel chromen-2-one derivatives, showing promising antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011). Another study developed 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, which showed anti-tobacco mosaic virus activity, highlighting the antiviral potential of related compounds (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Synthesis of Chromen-3-one Derivatives
The synthesis of chromen-3-one derivatives, including those similar to 2-(4-Chlorophenyl)sulfonylbenzo[f]chromen-3-one, has been a significant area of research. Studies have explored various synthetic methods, including the use of environmentally benign catalysts for the synthesis of medicinally relevant chromenes (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016). Another study demonstrated the synthesis of sulfonyl chromen-4-ones through copper acetate mediated annulation, showcasing a method for constructing chromen-4-one derivatives with potential medicinal applications (Chang, Chen, & Wang, 2018).
Catalysis and Green Chemistry
Research into the applications of chromen-3-one derivatives also extends into the fields of catalysis and green chemistry. For instance, the preparation, characterization, and use of sulfonylbis(1,4-phenylene)bis(sulfamic acid) as a heterogeneous catalyst for the synthesis of chromene derivatives highlights the role of these compounds in promoting environmentally friendly chemical reactions (Mahmoodi & Khazaei, 2017).
Antioxidant and Cytotoxicity Studies
Chromen-3-one derivatives have been evaluated for their antioxidant and cytotoxic potentials. A study designing and synthesizing 2-(thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives investigated their antioxidant and anticancer potentials, revealing that some compounds exhibited better cytotoxic activities against various cancer cell lines compared to known anticancer agents (Zang, Bu, Yang, Han, & Lv, 2021).
Wirkmechanismus
Target of Action
Chromanone derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been associated with various targets such as enzymes, receptors, and ion channels involved in diverse biological processes.
Mode of Action
Chromanone derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . These interactions can result in the modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function.
Biochemical Pathways
Chromanone derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in cell proliferation, apoptosis, inflammation, oxidative stress, and neurotransmission.
Result of Action
Chromanone derivatives have been reported to exhibit a variety of biological activities, including anticancer, antioxidant, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSDCNRMCATUAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
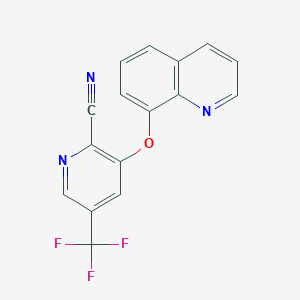
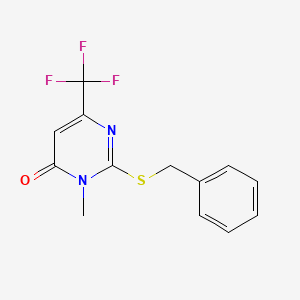
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)
![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)
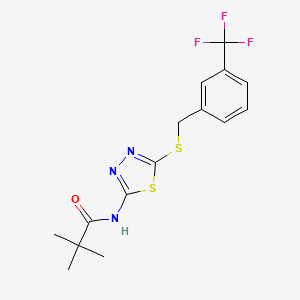
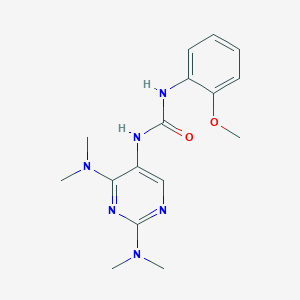
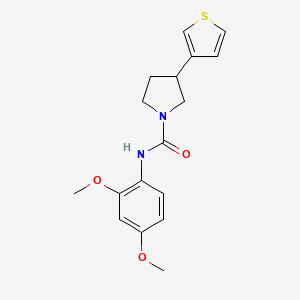
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)
